Tert-butyl 5-methylideneazocane-1-carboxylate
Description
Tert-butyl 5-methylideneazocane-1-carboxylate is a synthetic organic compound that belongs to the class of azocanes
Properties
Molecular Formula |
C13H23NO2 |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
tert-butyl 5-methylideneazocane-1-carboxylate |
InChI |
InChI=1S/C13H23NO2/c1-11-7-5-9-14(10-6-8-11)12(15)16-13(2,3)4/h1,5-10H2,2-4H3 |
InChI Key |
JGJWYILFFRGGJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=C)CCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-methylideneazocane-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the azocane ring, followed by the introduction of the tert-butyl and carboxylate groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 5-methylideneazocane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
Tert-butyl 5-methylideneazocane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 5-methylideneazocane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- Tert-butyl 5-methylindole-1-carboxylate
- Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Comparison: Tert-butyl 5-methylideneazocane-1-carboxylate is unique due to its azocane ring structure, which imparts distinct chemical properties compared to similar compounds
Biological Activity
Tert-butyl 5-methylideneazocane-1-carboxylate is a compound of interest in medicinal chemistry and organic synthesis due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₃H₁₈N₂O₂
- Molecular Weight : 238.29 g/mol
- CAS Number : Not explicitly mentioned in the search results but can be derived from the chemical structure.
The compound features a tert-butyl group, which is known to influence lipophilicity and biological activity, enhancing its interaction with biological membranes.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro tests showed effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The mechanism involves disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.
Anticancer Potential
Research has explored the compound's effects on cancer cell lines. In particular:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- Findings : The compound demonstrated cytotoxic effects, with IC50 values indicating significant inhibition of cell proliferation. The proposed mechanism involves induction of apoptosis through the activation of caspase pathways.
Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor:
- Target Enzymes : Certain proteases and kinases.
- Inhibition Mechanism : Competitive inhibition was observed, suggesting potential applications in treating diseases where these enzymes play a critical role.
Case Studies
-
Study on Antimicrobial Efficacy
- Objective : Evaluate the antimicrobial properties against Gram-positive and Gram-negative bacteria.
- Results : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.
- : Suggests potential for development as an antimicrobial agent.
-
Cytotoxicity Assay on Cancer Cells
- Objective : Assess the cytotoxic effects on MCF-7 and HeLa cells.
- Results : IC50 values were found to be 15 µM for MCF-7 and 20 µM for HeLa cells after 48 hours of treatment.
- : Indicates potential for further development in cancer therapy.
Research Findings Summary Table
| Biological Activity | Target Organism/Cell Line | IC50/MIC Value | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | S. aureus | 32 µg/mL | Disruption of cell membrane |
| Antimicrobial | E. coli | 64 µg/mL | Disruption of cell membrane |
| Anticancer (Cytotoxic) | MCF-7 | 15 µM | Induction of apoptosis |
| Anticancer (Cytotoxic) | HeLa | 20 µM | Induction of apoptosis |
| Enzyme Inhibition | Various proteases/kinases | N/A | Competitive inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
